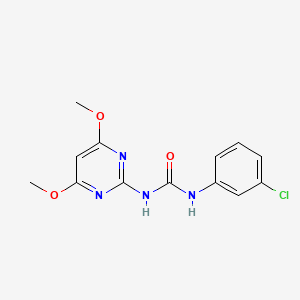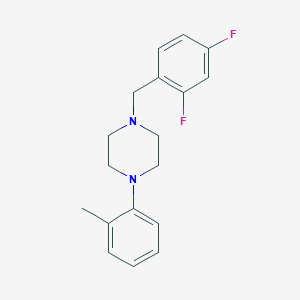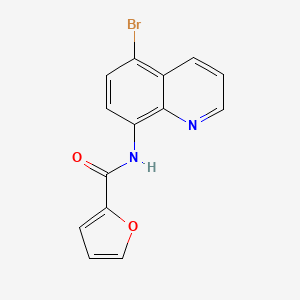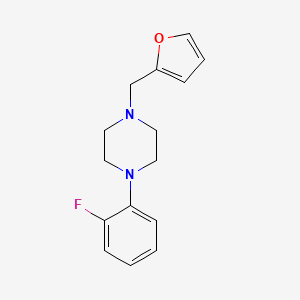
N-(3-chlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea belongs to a class of chemical compounds known for their diverse chemical and biological activities. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. They are characterized by the presence of a urea linkage between an aryl group and a pyrimidinyl group, which can significantly influence their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents like N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) in the Biginelli reaction, which is efficient for producing dihydropyrimidinone and pyrimidine derivatives (Rao et al., 2011). Such methodologies highlight the versatility and efficiency of using urea derivatives in synthesizing complex pyrimidine structures.
Molecular Structure Analysis
The molecular structure of similar compounds, like the one synthesized by Li et al. (2006), reveals a monoclinic space group with significant insecticidal and fungicidal activities, suggesting a robust structural framework conducive to biological activity (Li et al., 2006). These structures often feature hydrogen bonding and π-π interactions that can influence their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including cyclization and chlorination, to yield complex heterocyclic compounds. For instance, Matsuda et al. (1976) described the formation of heterocyclic compounds via reactions involving N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, highlighting the reactivity of urea derivatives toward the synthesis of biologically relevant structures (Matsuda et al., 1976).
Physical Properties Analysis
The crystal and solid-state structures of these compounds provide insight into their physical properties. For example, the crystal structure analysis of a synthesized compound by Guo and Shun (2004) involved X-ray diffraction techniques, offering detailed information on the molecular conformation and packing in the solid state (Guo & Shun, 2004).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEZGYXFCRBHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(2,5-dimethylphenyl)acetyl]pyrrolidin-3-amine](/img/structure/B5652712.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)


![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)
